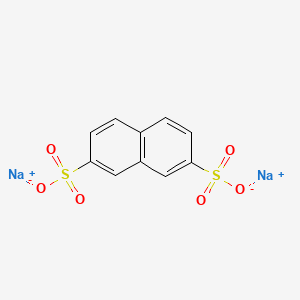
2,7-Naphthalene disulfonic acid disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalene disulfonic acid disodium salt is a chemical compound with the molecular formula C10H6Na2O6S2. It is a disodium salt of naphthalene disulfonic acid, where the sulfonic acid groups are attached to the 2nd and 7th positions of the naphthalene ring. This compound is known for its high solubility in water and is commonly used as an intermediate in the production of dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,7-naphthalene disulfonic acid disodium salt typically involves the sulfonation of naphthalene. One method involves the use of sulfuric acid and naphthalene under controlled temperature conditions. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
An industrial method for producing this compound involves the transformation of 1,6-naphthalene disulfonic acid mother liquor. The process includes steps such as reduced-pressure concentration, addition of sulfuric acid and naphthalene, heating, and subsequent hydrolysis and salification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Naphthalene disulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonated derivatives.
Substitution: It can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid, sodium hydroxide, and various oxidizing agents. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
Major products formed from reactions involving this compound include various sulfonated naphthalene derivatives and azo dyes .
Aplicaciones Científicas De Investigación
2,7-Naphthalene disulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the visualization of trichothecenes on TLC plates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of chelating agents and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,7-naphthalene disulfonic acid disodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong interactions with metal ions, making it an effective chelating agent. Additionally, the compound can participate in various chemical reactions due to the presence of reactive sulfonic acid groups .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthalene disulfonic acid disodium salt: Similar in structure but with sulfonic acid groups at the 1st and 5th positions.
2,6-Naphthalene disulfonic acid disodium salt: Sulfonic acid groups at the 2nd and 6th positions.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt: Contains additional hydroxyl groups.
Uniqueness
2,7-Naphthalene disulfonic acid disodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific dyes and pigments that require this exact sulfonation pattern .
Propiedades
Fórmula molecular |
C10H6Na2O6S2 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
disodium;naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
Clave InChI |
XOIWXJSPLXGSLZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



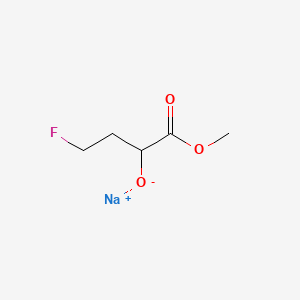

![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)

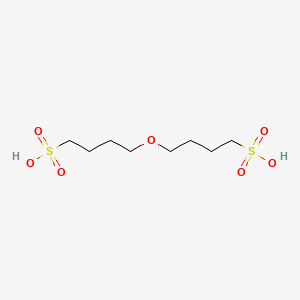
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)
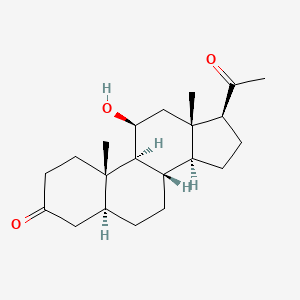
![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)
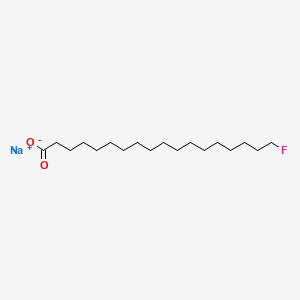


![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
